

CAS number 41569-33-9 chemical information

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Compound of Interest

Compound Name: 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose

Cat. No.: B014555

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An In-depth Technical Guide on 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives

Introduction

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of a class of heterocyclic compounds: 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. While the initial inquiry referenced CAS number 41569-33-9, which corresponds to 1,2,3,4,6-Penta-O-benzoyl- α -D-mannopyranose, the broader context of chemical information desired by researchers and drug development professionals points towards the significant interest in triazole-based compounds.^[1] These triazole derivatives are a cornerstone in medicinal chemistry due to their wide range of pharmacological applications.^[2] This guide will focus on the synthesis of the triazole-3-thiol core, its subsequent chemical modifications, and the associated biological activities, such as antimicrobial, antifungal, and anticonvulsant properties.^{[2][3][4][5]}

Core Chemical Structure and Properties

The fundamental structure of the compounds discussed in this guide is the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety. This heterocyclic system can exist in tautomeric forms, primarily the thiol and thione forms. The substitution at the N4 and C5 positions of the triazole ring significantly influences the molecule's chemical and biological properties.

Table 1: Physicochemical Properties of a Representative Compound

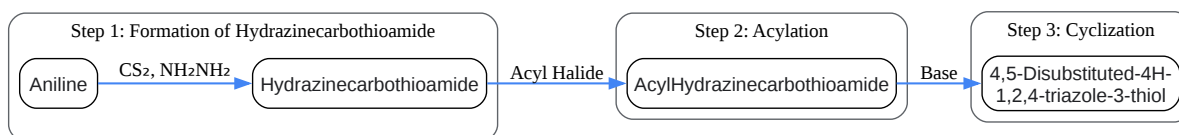
Property	Value
IUPAC Name	4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Molecular Formula	C ₁₄ H ₁₀ BrN ₃ S
Molecular Weight	348.22 g/mol
Appearance	White powder

| Melting Point | 183.5–185 °C (for a derivative)[2] |

Synthesis and Experimental Protocols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols generally involves a multi-step process starting from an appropriately substituted aniline. A common synthetic route is outlined below.

General Synthesis Pathway



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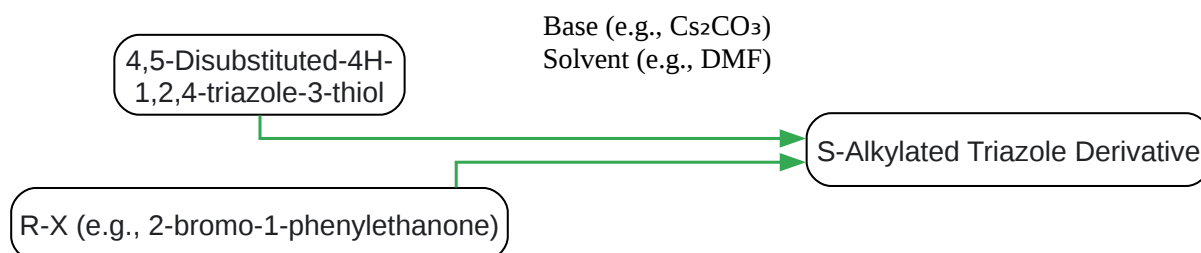
Caption: General synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

This synthesis starts from 4-bromoaniline.[2] The detailed steps for the synthesis of the intermediate 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and its subsequent cyclization are described in the literature.[6]

S-Alkylation of the Triazole-3-thiol Core

A key reaction for derivatization is the S-alkylation of the thiol group, which introduces various side chains, leading to a diverse library of compounds with different biological activities.



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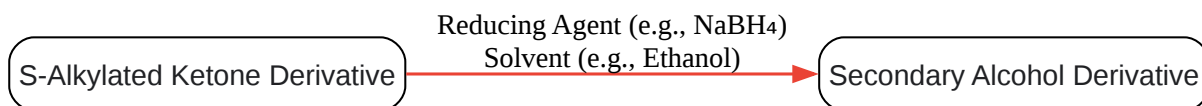
Caption: S-alkylation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core.

Experimental Protocol: Synthesis of 2-{{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one.[2]}

- **Dissolution:** Dissolve 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (2.11 g, 0.006 mol) in N,N-dimethylformamide (DMF, 41 mL) in a round-bottom flask.[2]
- **Base Addition:** Add cesium carbonate (1.03 g, 0.0038 mol) in small portions to the solution. [2]
- **Alkylating Agent Addition:** After 15 minutes, slowly add a solution of 2-bromo-1-phenylethanone (1.26 g, 0.006 mol) in DMF (20 mL) to the reaction mixture.[2]
- **Reaction:** Stir the reaction mixture for approximately 24 hours.[2]
- **Precipitation:** Precipitate the crude product by adding distilled water.[2]

Reduction of the Carbonyl Group

The resulting ketone from the S-alkylation can be further modified, for example, by reduction to a secondary alcohol.



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Caption: Reduction of the S-alkylated ketone to a secondary alcohol.

Experimental Protocol: Synthesis of (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol.[2]

- **Dissolution:** Dissolve 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (0.8 g, 0.00177 mol) in ethanol (50 mL) with gentle heating (45–50 °C).[2]
- **Reducing Agent Addition:** Add sodium borohydride (0.096 g, 0.0025 mol) in five small portions over 1.25 hours.[2]
- **Monitoring:** Monitor the reaction completion using thin-layer chromatography (TLC).[2]
- **Precipitation and Purification:** Precipitate the product in water and purify by recrystallization from 96% ethanol. This yields the final product as a white powder (0.462 g, 57% yield).[2]

Biological Activities

Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have been reported to exhibit a wide range of biological activities. The nature of the substituents at the N4 and C5 positions, as well as the S-alkylated side chain, plays a crucial role in determining the specific activity and potency.

Antimicrobial and Antifungal Activity

Many derivatives of this class of compounds have shown promising activity against various bacterial and fungal strains.[2][4] The presence of the triazole-thiol moiety is associated with

these biological properties.[2] For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial and antifungal effects.[4]

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

Compound	Test Organism	Inhibition Zone (mm)
4a	S. aureus	> 5
4b	P. aeruginosa	> 5 (Highest activity)
4c	C. albicans	> 5 (Highest activity)
5a	S. aureus, P. aeruginosa	> 5
5b	S. aureus	> 5
5c	C. albicans	> 5

(Data from a simple susceptibility screening test with agar-well diffusion; > 5 mm indicates positive antimicrobial activity)[4]

Anticonvulsant Activity

Certain 1,2,4-triazole-3-thione derivatives have been investigated for their anticonvulsant properties. For example, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) has been shown to protect mice from maximal electroshock-induced seizures.[5] The mechanism of action for this anticonvulsant activity is believed to be, at least in part, through its interaction with voltage-gated sodium channels (VGSCs).[5]

Other Biological Activities

Derivatives of 1,2,4-triazoles have also been investigated for a variety of other medicinal applications, including:

- Anticancer activity[2]
- Anti-inflammatory effects[2]

- Antioxidant properties[2][7]

Conclusion

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries through modifications at various positions of the triazole ring. The broad spectrum of biological activities, including antimicrobial, antifungal, and anticonvulsant effects, underscores the therapeutic potential of this class of compounds. Further research into the structure-activity relationships and mechanisms of action will continue to drive the discovery of new and effective drugs based on the 1,2,4-triazole-3-thiol core.

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